Oxolane-2-carbonyl chloride
Description
The exact mass of the compound Tetrahydrofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFNCQPOANJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293268 | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-98-6 | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofuran-2-carbonyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-2-furancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrahydrofuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Context and Relationship to Tetrahydrofuran Derivatives
Oxolane-2-carbonyl chloride is a derivative of tetrahydrofuran (B95107) (THF), a common heterocyclic ether. smolecule.com The core of its structure is the five-membered oxolane ring, which provides a stable scaffold. Attached to the second carbon of this ring is a carbonyl chloride functional group (-COCl). smolecule.comsmolecule.com This acyl chloride moiety is highly reactive and is the primary site of the molecule's chemical transformations. The molecular formula for this compound is C5H7ClO2, and its molecular weight is approximately 134.56 g/mol . ganeshremedies.comsmolecule.comnih.gov
The compound's structure allows for the existence of chirality, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-tetrahydrofuran-2-carbonyl chloride and (S)-tetrahydrofuran-2-carbonyl chloride. smolecule.comnih.gov This stereoisomerism is crucial in the synthesis of chiral drugs and other biologically active molecules where a specific three-dimensional arrangement is essential for its function. The defined stereochemistry at the C2 position can influence the stereochemical outcome of subsequent reactions. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | tetrahydro-2-furancarbonyl chloride |
| Synonyms | Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furoyl chloride |
| CAS Number | 52449-98-6 |
| Molecular Formula | C5H7ClO2 |
| Molecular Weight | 134.56 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Chirality | Exists as (R) and (S) enantiomers |
This table is based on data from multiple sources. smolecule.comsigmaaldrich.comganeshremedies.comsmolecule.comnih.gov
Significance As a Reactive Intermediate in Contemporary Chemical Research
The importance of oxolane-2-carbonyl chloride in modern chemical research stems from its role as a versatile reactive intermediate. smolecule.com Its acyl chloride group readily reacts with a wide range of nucleophiles, allowing for the introduction of the tetrahydrofuran-2-carbonyl moiety into larger, more complex molecular frameworks. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
A notable application of this compound is in the synthesis of the antihypertensive drug Terazosin. smolecule.comganeshremedies.comsmolecule.com In this synthesis, it serves as a key building block, demonstrating its utility in the construction of medicinally relevant compounds. smolecule.comganeshremedies.com
Furthermore, the chiral nature of this compound makes it a valuable tool in stereoselective synthesis. smolecule.com Researchers utilize its enantiomers to study and control the stereochemistry of chemical reactions, which is a critical aspect in the development of new drugs and catalysts. smolecule.com The ability to selectively synthesize one enantiomer of a target molecule is often crucial for its biological activity and to minimize potential side effects.
Overview of Key Reaction Pathways and Synthetic Utility
Classical Approaches to Acyl Chloride Formation
The traditional methods for preparing this compound involve the conversion of the corresponding carboxylic acid, oxolane-2-carboxylic acid, using common chlorinating agents. These methods are well-established and widely used in laboratory and industrial settings.
Reaction of Oxolane-2-carboxylic Acid with Thionyl Chloride
A prevalent method for the synthesis of this compound is the reaction of oxolane-2-carboxylic acid with thionyl chloride (SOCl₂). smolecule.commasterorganicchemistry.comlibretexts.org This reaction is a standard procedure for converting carboxylic acids into their more reactive acyl chloride derivatives. masterorganicchemistry.com
The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride, often at reflux temperatures for several hours. commonorganicchemistry.com In some cases, a solvent such as acetonitrile (B52724) may be used. commonorganicchemistry.com The use of a catalyst, such as pyridine (B92270) or dimethylformamide (DMF), can also enhance the reaction rate. masterorganicchemistry.comsmolecule.com
Table 1: Reaction Parameters for Thionyl Chloride Method
| Parameter | Typical Conditions |
|---|---|
| Reactants | Oxolane-2-carboxylic acid, Thionyl chloride |
| Stoichiometry | Often an excess of thionyl chloride is used |
| Solvent | Neat or aprotic solvents like acetonitrile |
| Catalyst | Pyridine or DMF (optional) |
| Temperature | Reflux |
Conversion via Oxalyl Chloride
An alternative and often milder method for preparing this compound is the use of oxalyl chloride ((COCl)₂). smolecule.com This reagent is known for being more selective and the reaction can often be performed under gentler conditions compared to thionyl chloride. wikipedia.org
The reaction with oxalyl chloride typically proceeds by stirring the oxolane-2-carboxylic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this transformation. commonorganicchemistry.comwikipedia.org The DMF reacts with oxalyl chloride to form an active chlorinating agent, a Vilsmeier-type intermediate (chloromethylene(dimethyl)ammonium ion). wikipedia.org This intermediate then reacts with the carboxylic acid to form the acyl chloride. The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and escape, driving the reaction to completion. libretexts.org
One of the key advantages of using oxalyl chloride is that the reaction conditions are generally milder, which can be beneficial when dealing with sensitive functional groups. smolecule.com However, oxalyl chloride is more expensive than thionyl chloride. wikipedia.org
Table 2: Reaction Parameters for Oxalyl Chloride Method
| Parameter | Typical Conditions |
|---|---|
| Reactants | Oxolane-2-carboxylic acid, Oxalyl chloride |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) smolecule.com |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature smolecule.com |
Advanced and Emerging Synthetic Routes
Beyond the classical methods, research is ongoing to develop more efficient, sustainable, and innovative synthetic pathways to this compound and its derivatives.
Electrochemical Methods for this compound and Derivatives
Electrochemical synthesis is emerging as a green and efficient alternative for the preparation of acyl chlorides and their derivatives. sciety.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. While specific research on the direct electrochemical synthesis of this compound is not extensively documented in the provided results, the general principles of electrochemical synthesis of acyl chlorides are applicable. sciety.orgfigshare.com
One approach involves the electrochemical reduction of a suitable precursor. For instance, studies have explored the electrochemical reductive cross-coupling of acyl chlorides with sulfinic acids to form thioesters, demonstrating the compatibility of acyl chlorides in electrochemical setups. rsc.orgrsc.org Another green route involves the electrochemical generation of acyl chlorides from other starting materials, which then react in situ. sciety.org For example, an O₂-triggered electrochemical process can generate an acyl chloride intermediate that then reacts to form esters. sciety.org These methods highlight the potential for developing a direct electrochemical route to this compound from oxolane-2-carboxylic acid or other precursors, potentially using a simple and efficient setup. rsc.org
Catalytic Synthesis Approaches
Catalytic methods offer the potential for increased efficiency, selectivity, and milder reaction conditions. In the context of this compound synthesis, catalysis plays a significant role in the classical methods, such as the use of DMF with oxalyl chloride. wikipedia.org
Recent advancements in catalysis could lead to novel synthetic routes. For example, catalytic carbonylative double cyclization reactions, which involve the use of carbon monoxide and a catalyst to form cyclic compounds, represent a powerful tool in organic synthesis. mdpi.com While not a direct synthesis of this compound, this type of methodology could potentially be adapted to construct the oxolane ring system and introduce the carbonyl chloride functionality in a single, efficient process. Furthermore, carbonyl-olefin metathesis reactions, which can be catalyzed by Lewis acids or organocatalysts, provide another avenue for the synthesis of complex molecules containing carbonyl and olefin functionalities and could be explored for novel synthetic strategies. nih.govmdpi.com
Considerations for Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors need to be carefully controlled regardless of the synthetic method employed.
Solvent: The choice of solvent is critical. For classical methods, aprotic solvents like dichloromethane, tetrahydrofuran, or even neat reactants are common. commonorganicchemistry.com The solvent should be inert to the highly reactive acyl chloride product.
Temperature: Temperature control is essential to manage the reaction rate and prevent side reactions. While thionyl chloride reactions often require heating, commonorganicchemistry.com oxalyl chloride reactions can typically be performed at room temperature. smolecule.com
Purity of Reactants: The purity of the starting oxolane-2-carboxylic acid is important for obtaining a high-purity product. Water must be rigorously excluded from the reaction mixture as this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. smolecule.com
Work-up and Purification: After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. Due to its reactivity, purification of this compound often involves distillation under reduced pressure.
Table 3: General Optimization Parameters
| Parameter | Consideration | Impact on Synthesis |
|---|---|---|
| Solvent Choice | Inertness, boiling point, solubility of reactants | Affects reaction rate, side reactions, and ease of work-up |
| Temperature Control | Managing exothermic reactions, preventing degradation | Influences reaction speed and selectivity |
| Reagent Stoichiometry | Molar ratios of reactants and catalysts | Can drive the reaction to completion and affect yield |
By carefully considering these classical and emerging synthetic methodologies and optimizing the reaction parameters, chemists can efficiently and effectively produce this compound for its various applications in organic synthesis.
Nucleophilic Acyl Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new acyl compound. smolecule.com This class of reactions is fundamental to the utility of this compound in organic synthesis.
In the presence of water, this compound readily undergoes hydrolysis to form oxolane-2-carboxylic acid. smolecule.com This reaction proceeds through a classic nucleophilic acyl substitution mechanism. The water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid. The reaction is typically exothermic and vigorous. smolecule.com
Table 1: Products of this compound Hydrolysis
| Reactant | Nucleophile | Product | Byproduct |
| This compound | Water (H₂O) | Oxolane-2-carboxylic acid | Hydrochloric acid (HCl) |
This table summarizes the reactants and products of the hydrolysis of this compound.
This compound reacts with alcohols to form the corresponding esters. smolecule.com This esterification reaction, often referred to as alcoholysis, is another example of nucleophilic acyl substitution. The alcohol's oxygen atom attacks the carbonyl carbon, and subsequent elimination of hydrogen chloride affords the ester. This method is a common strategy for introducing the oxolane-2-carbonyl moiety into more complex molecules. libretexts.org
A general representation of this reaction is: R-OH + C₅H₇ClO₂ → R-O-C(=O)C₄H₇O + HCl (where R represents an alkyl or aryl group)
The reaction of this compound with primary or secondary amines yields amides. smolecule.com This amidation proceeds via a nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride. This reaction is a fundamental method for creating amide bonds and is widely used in the synthesis of various organic compounds, including pharmaceuticals. whiterose.ac.ukrsc.org The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Table 2: Synthesis of Amides from this compound
| Amine Type | General Reactant | General Product |
| Primary Amine | R-NH₂ | R-NH-C(=O)C₄H₇O |
| Secondary Amine | R₂NH | R₂N-C(=O)C₄H₇O |
This table illustrates the general products from the reaction of this compound with primary and secondary amines.
The mechanism of nucleophilic attack on the carbonyl carbon of this compound is a well-established two-step process, often referred to as an addition-elimination mechanism. eopcw.com
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral intermediate. msu.rustackexchange.com The carbon atom's hybridization changes from sp² to sp³.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org
This mechanism is common to most acyl chlorides and is a cornerstone of their chemistry. The reactivity of the carbonyl group can be enhanced by the presence of acid catalysts, which protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic. eopcw.com
Beyond hydrolysis, alcoholysis, and amidation, this compound can react with a variety of other nucleophiles. For instance, it can react with Grignard reagents (organomagnesium compounds). In this reaction, the carbanion from the Grignard reagent attacks the carbonyl carbon. libretexts.org After the initial addition, the resulting intermediate can be protonated to yield a tertiary alcohol. libretexts.org
Cyclization Reactions Mediated by this compound
This compound can participate in cyclization reactions, serving as a building block for forming cyclic structures. smolecule.com This property is valuable in the synthesis of complex organic molecules with specific ring systems. For example, it can be used in reactions where it first acylates a substrate, and a subsequent intramolecular reaction leads to the formation of a new ring. The specific nature of these cyclization reactions depends on the other functional groups present in the reacting partner. Research in this area explores the use of this compound to construct novel heterocyclic frameworks. mdpi.com
Intramolecular Cyclization Pathways
The structure of this compound allows for the theoretical exploration of intramolecular cyclization reactions, a valuable strategy in organic synthesis for constructing bicyclic systems. Such pathways would typically involve a nucleophilic functional group tethered to the oxolane ring, positioned to attack the electrophilic carbonyl carbon of the acyl chloride.
While direct intramolecular cyclization of an unsubstituted this compound is not spontaneous, derivatives of the system can be designed to facilitate such ring closures. For instance, a hypothetical derivative bearing a hydroxyl group at the C4 or C5 position of the oxolane ring could undergo intramolecular nucleophilic acyl substitution. This process would lead to the formation of a bicyclic lactone. The reaction mechanism proceeds via the attack of the tethered hydroxyl group on the acyl chloride, followed by the expulsion of the chloride ion, resulting in a new ring fused to the original oxolane structure. The feasibility and rate of such cyclizations are governed by the length and flexibility of the tether connecting the nucleophile to the reactive center, with 5- and 6-membered ring formations being kinetically and thermodynamically favored (Baldwin's rules).
Research has shown that derivatives of this compound can be used to generate complex cyclic systems through multi-step sequences. While not a direct intramolecular cyclization of the starting material, these transformations showcase the potential of the oxolane carbonyl scaffold in ring-forming reactions. General studies on palladium-catalyzed intramolecular reactions have demonstrated the cyclization of unsaturated alcohols to form substituted tetrahydrofurans, highlighting a relevant strategy for forming cyclic ether systems. acs.org The inherent reactivity of the acyl chloride group makes this compound a candidate for participating in such designed cyclization sequences. smolecule.com
Role in Complex Molecular Architecture Construction
This compound serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its utility is exemplified by its role as a key intermediate in the synthesis of Terazosin, an alpha-1 adrenergic receptor antagonist used for treating hypertension and benign prostatic hyperplasia. smolecule.com
In the synthesis of Terazosin, this compound is not part of the final molecular structure but is used to introduce a specific acyl group to a larger scaffold. Specifically, it reacts with piperazine (B1678402) in a nucleophilic acyl substitution reaction to form 1-((tetrahydrofuran-2-yl)carbonyl)piperazine. This intermediate is then further elaborated in subsequent steps to construct the final drug molecule.
The reaction involves the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of hydrogen chloride (which is neutralized by a base or excess piperazine) to form a stable amide bond. This specific transformation is a critical step that attaches the tetrahydrofuranoyl group to the piperazine core, which is a central structural motif in Terazosin.
Table 1: Use of this compound in the Synthesis of a Terazosin Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Type | Significance |
| This compound | Piperazine | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine | Nucleophilic Acyl Substitution (Amidation) | Forms a key intermediate for the synthesis of the pharmaceutical agent Terazosin. |
Exploration of Novel Organic Transformations Utilizing this compound
The reactivity of this compound makes it a valuable reagent for developing and exploring novel organic transformations. Its primary function is as an acylating agent, enabling the introduction of the "tetrahydrofuran-2-carbonyl" moiety into various molecules. smolecule.com
Development of New Carbon-Oxygen Bond Formations
The formation of carbon-oxygen (C-O) bonds is a fundamental transformation in organic chemistry, and this compound is an effective reagent for this purpose, specifically through the synthesis of esters. The reaction involves the nucleophilic attack of an alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. smolecule.com This reaction, known as esterification, is typically rapid and high-yielding.
The mechanism proceeds via a nucleophilic addition-elimination pathway. The oxygen atom of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride anion as a leaving group. A non-nucleophilic base, such as pyridine, is often added to scavenge the hydrogen chloride (HCl) byproduct. libretexts.org
The development of new C-O bond-forming reactions often focuses on achieving high yields under mild conditions, especially with sensitive or sterically hindered substrates. This compound's high reactivity allows it to acylate even less reactive alcohols, making it a useful tool in contexts where other esterification methods might fail.
Table 2: Representative Carbon-Oxygen Bond Formations with this compound
| Nucleophile (Alcohol) | Product (Ester) | Conditions |
| Methanol | Methyl oxolane-2-carboxylate | Pyridine, 0°C to RT |
| Ethanol | Ethyl oxolane-2-carboxylate | Pyridine, 0°C to RT |
| tert-Butanol | tert-Butyl oxolane-2-carboxylate | DMAP (cat.), Et₃N, 0°C to RT |
| Phenol | Phenyl oxolane-2-carboxylate | Pyridine, 0°C to RT |
Applications in Advanced Carbon-Carbon Bond-Forming Reactions
While acyl chlorides are most commonly used to form bonds with heteroatoms (like oxygen and nitrogen), they can participate in certain carbon-carbon (C-C) bond-forming reactions, most notably the Friedel-Crafts acylation. In this reaction, the acyl chloride reacts with an electron-rich aromatic ring in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone. However, there is limited specific literature detailing the use of this compound in this type of transformation.
Some commercial sources suggest that this compound is involved in the formation of a crucial carbon-carbon bond during the synthesis of Terazosin. smolecule.com However, a closer examination of the synthetic pathway reveals that the reagent's primary role is to form a carbon-nitrogen amide bond by reacting with piperazine. The C-C bonds that form the core structure of Terazosin are typically constructed in separate steps of the synthesis.
Therefore, the principal and well-documented application of this compound remains in acylation reactions that form C-O and C-N bonds. Its utility in advanced C-C bond-forming reactions is not a prominent feature in the available scientific literature. Its classification among reagents for C-C bond formation on some supplier websites may be due to its general use as a building block in syntheses that also involve C-C bond formations at different stages. ambeed.com
Stereochemical Aspects and Asymmetric Synthesis with Oxolane 2 Carbonyl Chloride
Chirality of Oxolane-2-carbonyl Chloride and its Enantiomers
The chirality of this compound originates from the stereogenic center at the C2 position of the oxolane (tetrahydrofuran) ring. The carbon atom at this position is bonded to four different substituents: the ring oxygen, the C3 methylene (B1212753) group of the ring, a hydrogen atom, and the carbonyl chloride group. This structural feature gives rise to two non-superimposable mirror images, known as enantiomers: (R)-oxolane-2-carbonyl chloride and (S)-oxolane-2-carbonyl chloride.
These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, rotating it in opposite directions. More importantly, their reactivity differs significantly in chiral environments, making them invaluable precursors for the synthesis of enantiomerically pure compounds. The ability to selectively synthesize or separate these enantiomers is crucial for their application in asymmetric synthesis. researchgate.net
Applications in Asymmetric Catalysis
The oxolane ring system is a common scaffold in the design of chiral ligands for asymmetric catalysis. While this compound itself is a reactant, its derivatives are instrumental in the development of catalysts that can induce stereoselectivity in chemical transformations.
Derivatives of enantiomerically pure this compound can be used to synthesize a variety of chiral ligands for transition-metal-catalyzed reactions. These ligands create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a substrate or prochiral reaction intermediates.
Examples of ligand classes that can be conceptually derived from oxolane-based structures include chiral phosphines, oxazolines, and diols. mdpi.comrsc.org For instance, the carboxylic acid or alcohol obtained from the hydrolysis or reduction of this compound can serve as a starting point for the synthesis of more complex chiral ligands. These ligands have found application in a range of asymmetric reactions, including hydrogenations, C-H functionalizations, and cycloadditions. rsc.orgmdpi.com
| Catalyst System | Reaction Type | Enantioselectivity (% ee) |
| Rhodium complexes with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | Moderate to high |
| Palladium(II) with chiral phosphoric acids | Enantioselective Arylation | Not specified |
| Iridium complexes with chiral monophosphates | Enantioselective Borylation | High |
This table illustrates the potential of catalyst systems incorporating chiral motifs related to the oxolane structure.
Role in Enantioselective Reactions
Enantiomerically pure this compound and its derivatives are key players in a multitude of enantioselective reactions, where the goal is to produce one enantiomer of a product in excess over the other.
Rhodium carbenoids, for example, have been utilized in catalytic asymmetric C-H activation of tetrahydrofuran (B95107). acs.org By employing a chiral catalyst such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4), high levels of enantioselectivity can be achieved in C-H insertion reactions. acs.org In one instance, the reaction of tetrahydrofuran with an aryldiazoacetate at -50 °C resulted in the formation of the C-H insertion product with an enantioselectivity of 90% ee. acs.org This could be further improved to 97% ee by using hexane (B92381) as a solvent. acs.org
Another powerful strategy for the enantioselective synthesis of tetrahydrofuran derivatives involves sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols. This one-pot procedure provides access to biologically important 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities, reaching up to 97% ee. chemistryviews.org
The stereochemical outcome of these reactions is governed by the subtle energetic differences between the diastereomeric transition states. In the case of the rhodium-catalyzed C-H insertion, a concerted, nonsynchronous mechanism is proposed. acs.org The chiral catalyst creates a defined three-dimensional space that directs the approach of the substrate to the reactive intermediate. The selectivity for the 2-position of tetrahydrofuran is consistent with a mechanism where there is a buildup of positive charge in the transition state, which is best stabilized at this position. acs.org
In cycloaddition and annulation reactions, Lewis acid additives can have a profound impact on stereoselectivity. nih.gov The coordination of the Lewis acid to a carbonyl group can alter the conformation of the transition state, favoring the formation of one diastereomer over another. nih.gov The understanding of these mechanistic details is crucial for the rational design of new and more efficient stereoselective transformations.
Diastereoselective Transformations Involving this compound
In addition to enantioselectivity, controlling diastereoselectivity is critical when creating multiple stereocenters in a single molecule. This compound is a valuable starting material for such transformations.
A novel method for the diastereoselective synthesis of 2,5-cis-disubstituted tetrahydrofurans utilizes acyl chlorides and alkenes. nih.gov This process is believed to proceed through the formation of an acylium ion, followed by a Friedel-Crafts-type addition of the alkene. A subsequent charge relocation through a 1,2-hydride shift leads to the formation of a key oxocarbenium ion, which is then reduced to the desired cis-substituted tetrahydrofuran with high diastereoselectivity. nih.gov The use of sterically hindered Hantzsch esters as hydride sources was found to be crucial for achieving excellent diastereoselectivity. nih.gov
Conversely, methods have also been developed for the highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. researchgate.net These methods often rely on the use of chiral auxiliaries or specific reaction conditions to control the relative stereochemistry of the newly formed stereocenters. For instance, the addition of titanium enolates of N-acetyloxazolidinethiones has been shown to be effective in achieving high diastereoselectivity in the synthesis of trans-tetrahydrofuran derivatives. researchgate.net
| Reaction Type | Starting Materials | Key Intermediate | Diastereoselectivity |
| Reductive Acyl-Alkene Cyclization | Acyl chlorides, Alkenes | Oxocarbenium ion | High (cis) nih.gov |
| Titanium Enolate Addition | N-acetyloxazolidinethione | Titanium enolate | High (trans) researchgate.net |
This table summarizes key aspects of diastereoselective transformations leading to substituted tetrahydrofurans.
Applications of Oxolane 2 Carbonyl Chloride in Targeted Synthesis
Pharmaceutical Synthesis
The precise architecture of drug molecules is paramount to their efficacy and safety. Oxolane-2-carbonyl chloride serves as a key reagent for introducing a tetrahydrofuroyl moiety, a structural fragment present in several active pharmaceutical ingredients (APIs).
Role as a Building Block for Active Pharmaceutical Ingredients (APIs)
This compound is an important intermediate in the synthesis of various APIs. ganeshremedies.com As a chiral building block, it allows for the construction of complex, stereospecific molecules, which is a critical aspect of modern drug development. researchgate.net The acyl chloride functional group is highly reactive, readily undergoing nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form stable amide and ester linkages. This reactivity makes it an efficient tool for coupling molecular fragments during a multi-step synthesis. The incorporation of the oxolane ring can also influence the pharmacokinetic properties of the final API, such as solubility and metabolic stability.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Tetrahydro-2-furancarbonyl chloride, Tetrahydro-2-furoyl chloride |
| CAS Number | 52449-98-6 |
| Molecular Formula | C5H7ClO2 |
| Molecular Weight | 134.56 g/mol |
| Chemical Class | Carbonyl Chloride |
Specific Case Study: Synthesis of Terazosin
A prominent application of this compound is in the manufacturing of Terazosin, an alpha-adrenergic blocker used to treat hypertension. ganeshremedies.com In the synthesis of Terazosin, this compound is used to prepare a key intermediate, 1-(2-tetrahydrofuroyl)piperazine. ganeshremedies.comgoogle.com
The synthesis involves two main stages:
Formation of the Piperazine (B1678402) Intermediate : this compound is reacted with piperazine. The acyl chloride group readily reacts with one of the secondary amines of the piperazine ring to form a stable amide bond, yielding 1-(2-tetrahydrofuroyl)piperazine.
Coupling Reaction : This intermediate is then coupled with 4-amino-2-chloro-6,7-dimethoxyquinazoline. google.comgoogle.com The remaining secondary amine of the piperazine ring displaces the chlorine atom on the quinazoline (B50416) ring, forming the final Terazosin molecule. google.com
This synthetic route demonstrates the role of this compound as a crucial acylating agent for introducing the specific side chain required for the pharmacological activity of Terazosin. ganeshremedies.comgoogle.com
Table 2: Key Reactants in Terazosin Synthesis
| Reactant | Role |
|---|---|
| 1-(2-tetrahydrofuroyl)piperazine | Intermediate derived from this compound |
Contribution to the Synthesis of Other Therapeutically Relevant Compounds
The utility of this compound extends beyond Terazosin to the synthesis of various other therapeutically relevant compounds and analogs. For instance, it is used in the synthesis of 6,7-dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazoline, an analog of Terazosin investigated for potential neuroprotective properties. nih.gov By modifying the core structure or the substituents on the piperazine ring, chemists can generate libraries of related compounds. This approach is fundamental to drug discovery, allowing for the exploration of structure-activity relationships (SAR) to develop new therapeutic agents with improved efficacy or novel mechanisms of action.
Agrochemical Production
In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, the development of novel active ingredients with high efficacy and specific modes of action is crucial. Heterocyclic carbonyl chlorides, a class to which this compound belongs, are important intermediates for creating these complex molecules. google.com
Intermediate in the Synthesis of Agrochemical Compounds
While specific, widely-marketed agrochemicals using this compound are not as prominently documented as its pharmaceutical applications, its chemical properties make it a suitable intermediate for this sector. ganeshremedies.com The synthesis of many agrochemicals involves the coupling of different molecular fragments, often through the formation of amide or ester bonds. google.com For example, a similar compound, thiophene-2-carbonyl chloride, is a known intermediate in the production of the nematicide Tioxazafen. google.com By analogy, this compound serves as a precursor to introduce the tetrahydrofuroyl moiety into a potential agrochemical candidate, a strategy used to modulate the biological activity and physical properties of the final product.
Formation of Functional Groups for Agrochemical Applications
The primary role of this compound in synthesis is to introduce the tetrahydrofuroyl group via an acylation reaction. This reaction typically results in the formation of an amide or an ester. These functional groups are integral to the structure of many agrochemicals. The presence of the oxolane ring can influence several key properties of an agrochemical, including:
Solubility : Affecting how the compound is formulated and its uptake by plants or pests.
Metabolic Stability : Influencing its persistence and degradation profile in the environment.
Binding Affinity : The shape and polarity of the ring can contribute to how the molecule interacts with its biological target.
The ability to readily introduce this specific structural unit makes this compound a valuable tool for researchers designing new and effective crop protection agents.
Polymer Chemistry
In the realm of polymer science, this compound serves as a versatile building block for the synthesis and modification of polymeric materials. Its applications range from participating in polymerization reactions to the precise functionalization of polymer chains and surfaces.
While not a common monomer for direct large-scale polyester (B1180765) production, this compound is a valuable specialty reagent in the synthesis of advanced polymeric materials, including certain polyesters and polyurethanes. Its primary role is often as an initiator or an end-capping agent in ring-opening polymerization (ROP) of lactones or in the ring-opening copolymerization of cyclic ethers and anhydrides.
For instance, in the synthesis of polyesters via ROP of monomers like ε-caprolactone, an initiator with a hydroxyl group is typically used. This compound can be used to react with a diol to form an initiator species containing the oxolane ring. More directly, it can act as a chain-terminating or "end-capping" agent. After polymerization of a cyclic ester, the reactive hydroxyl end-group of the resulting polyester chain can be reacted with this compound. This reaction terminates the chain growth and appends a terminal oxolane ring, thereby modifying the properties of the final polymer, such as its solubility and thermal characteristics.
Furthermore, the oxolane (tetrahydrofuran) structure itself is a key component of important polymers like polytetrahydrofuran (pTHF), a polyether polyol used in the production of elastomeric polyurethanes. nih.gov Research has also demonstrated the synthesis of poly(ester-alt-ethers) by the ring-opening copolymerization of tetrahydrofurans with cyclic anhydrides, yielding polymers with tailored properties. acs.org The glass transition temperatures (Tg) of these copolymers are influenced by the proportion of the tetrahydrofuran (B95107) unit, generally becoming lower with increased THF content. acs.org this compound can be envisioned as a tool to introduce this structural motif in a targeted manner.
| Role | Polymerization Type | Mechanism | Resulting Feature |
|---|---|---|---|
| Initiator Precursor | Ring-Opening Polymerization (ROP) | Reacts with a diol to form a molecule capable of initiating polymerization. | Incorporation of the oxolane moiety at the starting point of the polymer chain. |
| End-Capping Agent | Various (e.g., ROP, condensation) | Reacts with terminal hydroxyl or amine groups on a finished polymer chain. | Appends a terminal oxolane group, modifying end-group chemistry and polymer properties. |
| Modifier in Copolymerization | Ring-Opening Copolymerization | Introduces the oxolane-carbonyl unit into a copolymer structure. | Creates poly(ester-alt-ethers) or other copolymers with integrated oxolane units. acs.org |
The functionalization of polymers is a critical strategy for tailoring their properties for specific applications. This compound is an effective reagent for this purpose due to the acyl chloride's ability to react with nucleophilic groups (like -OH or -NH2) present on polymer backbones, side chains, or surfaces.
A significant application is the end-group functionalization of biodegradable polyesters, such as poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL). In controlled polymerization techniques like ROP, the resulting polymer chains possess reactive terminal hydroxyl groups. These groups can be quantitatively converted into esters by reaction with an acyl chloride. mdpi.com By using this compound in this step, a terminal tetrahydrofuran moiety is introduced. This modification can alter the polymer's hydrophilicity, degradation profile, and potential for further "click" chemistry modifications. The efficiency of such termination reactions is often high, leading to well-defined functionalized polymers. mdpi.com
Beyond end-groups, this reagent can be used for:
Side-Chain Functionalization : Polymers that already contain pendant hydroxyl or amine groups (e.g., polyvinyl alcohol or polylysine) can be modified by grafting the oxolane-carbonyl group onto the side chains. This approach dramatically alters the bulk properties of the material.
Surface Modification : The surfaces of polymeric materials or films can be functionalized to enhance properties like wettability, biocompatibility, or adhesion. nih.govmdpi.com By treating a surface that has hydroxyl groups (e.g., cellulose-based materials) with this compound, a layer of oxolane units can be covalently bonded to the surface.
| Polymer | Terminating Agent Type | Functional Group Introduced | Typical Reaction Yield |
|---|---|---|---|
| Poly(ε-caprolactone) | Acyl Chloride | Terminal Ester | 75-95% |
| Poly(L-lactide) | Acyl Chloride | Terminal Ester | 94-98% |
| Poly(ethyl ethylene (B1197577) phosphate) | Acyl Chloride | Terminal Ester | 54-59% |
Understanding the kinetics and mechanism of polymerization is crucial for designing catalysts and controlling polymer properties. A key parameter is the number of active sites in a catalytic system. The acyl chloride quench-labeling method is a powerful technique for titrating these active sites, particularly in Ziegler-Natta and other coordination polymerizations of olefins.
The methodology involves introducing the acyl chloride into the polymerization reactor at a specific time. The acyl chloride rapidly and quantitatively reacts with the active propagating centers (e.g., a titanium-polymeryl bond), thereby terminating or "quenching" the polymerization. This reaction attaches the oxolane-carbonyl group as a stable end-group "label" on the polymer chains that were actively growing at the moment of quenching.
The steps are as follows:
Initiate Polymerization : The polymerization is carried out under controlled conditions using the catalyst system under investigation.
Quench with Acyl Chloride : A carefully measured amount of this compound is injected into the system. It reacts with the active metal-polymer bonds.
Isolate and Analyze : The resulting polymer is isolated, purified, and analyzed for the presence of the label. Since the oxolane ring contains an oxygen atom that is distinct from the polyolefin backbone, techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy can be used for detection. If a heteroatom-containing acyl chloride is used (e.g., thiophene-2-carbonyl chloride), elemental analysis can provide precise quantification.
Calculate Active Sites : By quantifying the number of labels incorporated into the polymer and relating it to the total amount of catalyst used, the concentration of active catalytic sites can be determined.
This method provides invaluable insight into catalyst efficiency and the fundamental processes of chain propagation and termination.
Natural Product Synthesis and Analogue Development
The oxolane ring is a common structural motif found in a vast array of natural products exhibiting significant biological activity. researchgate.netnih.gov These molecules include vitamins (like biotin), polyether antibiotics, and marine natural products. Consequently, the development of synthetic methods to construct and functionalize this ring system is of great interest to medicinal and synthetic chemists.
This compound serves as a reactive precursor to the tetrahydrofuran-2-carboxylic acid scaffold. While total syntheses of complex natural products often build the oxolane ring through intricate cyclization reactions, the acyl chloride can be a useful building block for attaching this moiety to a more complex molecular core, particularly through the formation of ester or amide linkages.
Potential applications in this area include:
Analogue Synthesis : In drug discovery, synthetic analogues of a natural product are often created to explore structure-activity relationships (SAR). This compound can be reacted with an amine or alcohol group on a complex intermediate to introduce the oxolane ring, creating a new analogue that can be tested for improved potency, selectivity, or pharmacokinetic properties.
Fragment-Based Drug Discovery : The oxolane ring is a desirable fragment due to its favorable properties, including aqueous solubility and metabolic stability. This compound can be used to link this fragment to other small molecules to build a library of compounds for screening against biological targets.
Derivatization of Bioactive Molecules : Existing bioactive compounds containing free hydroxyl or amino groups can be derivatized with this compound to modify their properties. For example, attaching the oxolane group might enhance the water solubility of a hydrophobic drug molecule, improving its potential for administration.
Spectroscopic Characterization and Reaction Monitoring of Oxolane 2 Carbonyl Chloride
The structural elucidation and monitoring of reactions involving oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, rely heavily on spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying the key functional groups, namely the carbonyl and carbon-chlorine bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule.
Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. For compounds similar to Oxolane-2-carbonyl chloride, DFT calculations are instrumental in determining optimized geometries, conformational preferences, and vibrational spectra. researchgate.net
DFT studies can elucidate the most stable conformations of this compound by calculating the relative energies of different rotational isomers (rotamers) that arise from the rotation around the C-C bond connecting the tetrahydrofuran (B95107) ring and the carbonyl group. researchgate.net Furthermore, these calculations can predict key geometric parameters such as bond lengths and angles. Vibrational frequency calculations using DFT can simulate the infrared spectrum of the molecule, aiding in the identification and characterization of the compound by assigning specific vibrational modes. researchgate.netmdpi.com The effect of different solvents on the conformational stability and properties of the molecule can also be modeled using methods like the polarizable continuum model (PCM). researchgate.net
Table 1: Representative Data from DFT Calculations on Carbonyl-containing Heterocycles
| Property | Description | Example Application for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Determination of bond lengths (e.g., C=O, C-Cl) and bond angles in the ground state. |
| Conformational Energy | The relative energy difference between different spatial arrangements (conformers). | Identifying the most stable orientation of the carbonyl chloride group relative to the oxolane ring. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Prediction of the infrared (IR) spectrum, including the characteristic C=O stretching frequency. |
| Electronic Properties | Includes dipole moment, ionization potential, and electron affinity. mdpi.com | Assessing the molecule's polarity and its ability to accept or donate electrons. |
Elucidation of Reaction Mechanisms and Transition States
Computational methods are crucial for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For reactions involving this compound, such as nucleophilic substitution at the acyl carbon, computational studies can provide a step-by-step description of the bond-breaking and bond-forming processes.
Techniques like ab initio molecular dynamics (AIMD) and metadynamics simulations are employed to explore the potential energy surface of a reaction. acs.orgresearchgate.net These methods allow for the characterization of complex reaction coordinates, especially in solution where solvent molecules play an active role. acs.orgresearchgate.net For instance, in reactions conducted in tetrahydrofuran (THF), computations have shown that the solvent is not merely a passive medium but can directly participate in the reaction mechanism, for example, by coordinating to metal centers or stabilizing charged intermediates. acs.orgrsc.org Theoretical calculations can determine the structure of transition states and compute the activation energy barrier, which is essential for understanding reaction kinetics. researchgate.netrsc.org
Prediction of Reactivity and Selectivity
Computational chemistry offers predictive power regarding the reactivity of molecules and the selectivity of their reactions. By analyzing the electronic structure of this compound, DFT can provide insights into its chemical behavior. The distribution of electron density, for example, can identify the most electrophilic sites prone to nucleophilic attack. Key parameters derived from these calculations include atomic charges and the energies and shapes of frontier molecular orbitals (HOMO and LUMO).
The carbonyl carbon in an acyl chloride is highly electrophilic, and computational models can quantify this reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator; a lower LUMO energy suggests a higher susceptibility to nucleophilic attack. researchgate.net Furthermore, computational models can rationalize and predict stereoselectivity in reactions. For example, in the formation of substituted tetrahydrofurans, calculations of transition state energies for different diastereomeric pathways can explain the experimentally observed product ratios. nih.gov
Modeling of Nucleophilic Addition to Carbonyl Centers
Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com Computational modeling has been instrumental in understanding the mechanism and stereochemistry of this process. academie-sciences.fr Early computational studies, even with simple models, correctly predicted the non-perpendicular trajectory of nucleophilic attack on a carbonyl carbon, now known as the Bürgi–Dunitz trajectory. researchgate.netacademie-sciences.fr
For a substrate like this compound, computational models can simulate the approach of a nucleophile to the carbonyl carbon. These models account for:
Electronic Effects : The polarization of the C=O bond, which creates a partial positive charge on the carbon, making it an electrophilic center. masterorganicchemistry.com
Steric Hindrance : The steric bulk of the adjacent tetrahydrofuran ring and the chlorine atom, which can influence the face of attack.
Orbital Interactions : The stabilizing interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl group's LUMO (π* C=O). researchgate.net
These simulations provide a quantitative understanding of the factors that control the rate and outcome of nucleophilic addition reactions. researchgate.netacademie-sciences.fr
Stereochemical Outcome Prediction in Asymmetric Reactions
When a chiral substrate or reagent is involved, predicting the stereochemical outcome of a reaction is a significant challenge. Computational chemistry has emerged as a valuable tool for predicting the enantiomeric or diastereomeric excess in asymmetric reactions. dntb.gov.ua For reactions involving this compound with chiral nucleophiles or catalysts, computational modeling can be used to determine the preferred reaction pathway.
The methodology involves constructing detailed models of the transition states leading to the different possible stereoisomers. By calculating the free energies of these competing transition states, chemists can predict which product will be formed preferentially. nih.gov The lower-energy transition state corresponds to the kinetic product, which is typically the major product observed experimentally. This approach has been successfully applied to various asymmetric syntheses, including organocatalytic reactions that form highly substituted tetrahydrofuran rings, to explain the origins of high enantio- and diastereoselectivities. researchgate.net
Table 2: Table of Compound Names
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran |
| Acetaldehyde |
| Methyl magnesium chloride |
| Ethyl chloride |
| 2-formylfuran |
Environmental and Sustainable Chemistry Considerations
Solvent Selection and Reaction Efficiency
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. researchgate.net The synthesis of acyl chlorides typically employs aprotic solvents, with chlorinated solvents like dichloromethane (B109758) (DCM) or ethers such as tetrahydrofuran (B95107) (THF) being common choices. mdpi.comreddit.com However, these solvents have significant drawbacks. DCM is a suspected carcinogen, and many ethers can form explosive peroxides upon storage. mdpi.com
Green chemistry promotes the use of safer solvents or the elimination of solvents altogether. nih.gov There is a growing interest in finding greener alternatives to conventional solvents. For reactions involving the oxolane moiety, several bio-based or more environmentally benign solvents have been identified as potential replacements for traditional ones.
2-Methyltetrahydrofuran (2-MeTHF) is a promising green solvent alternative to THF. researchgate.net It is derived from renewable resources like corncobs and has a lower water solubility, which can simplify aqueous workups. researchgate.net Cyclopentyl methyl ether (CPME) is another greener ether solvent that is more stable against peroxide formation and has lower volatility than THF. researchgate.net For certain acylation reactions, conducting them in aqueous media or buffer solutions can be a highly green approach, avoiding toxic organic solvents and often allowing for easy product isolation through precipitation. tandfonline.com
The choice of solvent can also significantly impact reaction efficiency. An ideal green solvent not only has a good environmental, health, and safety (EHS) profile but also allows for high reaction rates and selectivity, potentially at lower temperatures, thus saving energy.
Below is a table comparing some properties of conventional and greener solvents relevant to the synthesis of compounds like oxolane-2-carbonyl chloride.
| Solvent | Boiling Point (°C) | Source | Key Green Chemistry Considerations |
|---|---|---|---|
| Dichloromethane (DCM) | 40 | Petrochemical | Volatile, suspected carcinogen, high environmental impact. |
| Tetrahydrofuran (THF) | 66 | Petrochemical | Can form explosive peroxides, high energy demand for production. mdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (e.g., corncobs) | Higher boiling point reduces volatility, derived from biomass, less water-soluble than THF. researchgate.net |
| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | Resistant to peroxide formation, hydrophobic, higher boiling point. researchgate.net |
| Water | 100 | Natural | Safest solvent, but product/reagent solubility and reactivity can be an issue. tandfonline.com |
Catalytic and Flow Chemistry Approaches for Reduced Waste
Two significant strategies in green chemistry for minimizing waste and improving safety are the use of catalysis and the adoption of flow chemistry.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, particularly for hazardous reactions. acs.org Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle highly reactive or toxic intermediates. acs.orgvapourtec.com
Future Research Directions and Outlook
Development of Novel Synthetic Pathways
The conventional synthesis of oxolane-2-carbonyl chloride typically involves the conversion of the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride. While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.
Emerging trends in chemical synthesis may offer new routes. researchgate.net For instance, catalytic methods that avoid stoichiometric activating agents could enhance the process's atom economy and reduce waste. Research into direct carbonylation reactions of substituted tetrahydrofurans, potentially using novel catalyst systems, could provide a more direct and cost-effective pathway. osti.gov Furthermore, the development of flow chemistry processes for the synthesis of acyl chlorides offers advantages in safety and scalability, representing a promising avenue for the industrial production of this compound.
Expansion of Catalytic Applications
While this compound is primarily viewed as a reactant, its structural features suggest potential, yet unexplored, roles in catalysis. Future research could investigate the derivatization of the oxolane ring to create novel chiral ligands for asymmetric catalysis. The oxygen atom within the ring provides a coordination site that, in conjunction with stereocenters, could be leveraged in the design of catalysts for stereoselective transformations.
The development of organocatalysts derived from this compound is another fertile ground for investigation. By incorporating this moiety into larger molecular frameworks, it may be possible to create catalysts for a variety of organic reactions, capitalizing on the unique steric and electronic properties of the tetrahydrofuran (B95107) ring.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity efficiently. nih.gov The high reactivity of the acyl chloride group in this compound makes it an ideal candidate for inclusion in such reactions. mdpi.com
Future research is expected to focus on designing novel MCRs where this compound serves as a key component. For example, in Ugi or Passerini-type reactions, it could introduce the oxolane motif into diverse molecular scaffolds, rapidly generating libraries of complex molecules for drug discovery. beilstein-journals.orgacs.org Similarly, its use in cascade reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, could provide access to novel polycyclic heterocyclic systems that are otherwise difficult to synthesize. nih.govrsc.org
Table 1: Potential Multicomponent Reactions Involving this compound
| MCR Type | Potential Reactants | Potential Product Scaffold |
| Ugi Reaction | This compound, an amine, an aldehyde/ketone, an isocyanide | α-Acylamino carboxamide derivatives containing an oxolane moiety |
| Passerini Reaction | This compound, an aldehyde/ketone, an isocyanide | α-Acyloxy carboxamide derivatives with an oxolane substituent |
| Hantzsch-type Reaction | Derivatives of this compound (e.g., β-keto esters), an aldehyde, ammonia | Dihydropyridine derivatives incorporating the oxolane ring |
Advanced Spectroscopic and Computational Characterization Techniques
A thorough understanding of the conformational and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic data are available, advanced characterization studies are a key direction for future research.
Detailed 2D NMR studies, X-ray crystallographic analysis of its derivatives, and high-resolution mass spectrometry can provide deeper insights into its structural nuances. nih.govindexcopernicus.com Concurrently, computational chemistry offers powerful predictive tools. mdpi.com Density Functional Theory (DFT) calculations can be employed to:
Model reaction mechanisms involving this compound.
Predict its reactivity with various nucleophiles.
Analyze its conformational preferences and their influence on stereoselective reactions.
Calculate spectroscopic parameters to aid in the interpretation of experimental data.
These computational insights will be invaluable for rational catalyst design and for planning complex synthetic sequences.
Potential for New Biological and Material Science Applications
The oxolane (tetrahydrofuran) ring is a common structural motif in many biologically active natural products and synthetic drugs. nih.gov The most prominent current application of this compound is as a key intermediate in the synthesis of Terazosin, an alpha-blocker used to treat high blood pressure and benign prostatic hyperplasia. ganeshremedies.com
Future research will likely expand on this foundation, using this compound as a versatile building block in medicinal chemistry to generate novel compounds with therapeutic potential. researchgate.net Its incorporation can modulate properties such as solubility, metabolic stability, and receptor binding affinity.
In material science, the integration of the polar oxolane ring into polymer backbones could lead to materials with tailored properties. Potential applications include the development of:
Biodegradable Polyesters: By reacting with diols, it can form polyesters whose degradation rate and physical properties are tuned by the presence of the ether linkage.
Functional Polymers: The acyl chloride can be used to graft oxolane-containing side chains onto existing polymers, modifying their surface properties, such as hydrophilicity and biocompatibility.
Specialty Coatings and Adhesives: Polymers derived from this compound could exhibit enhanced adhesion and flexibility due to the polarity and conformational mobility of the tetrahydrofuran ring.
Enhancing Stereocontrol in Chiral Derivatizations
This compound exists as a racemate. The separation of its enantiomers or the development of asymmetric syntheses to produce enantiopure forms is a critical step toward its application in stereoselective synthesis. Chiral this compound can serve as a valuable chiral building block or as a derivatizing agent for determining the enantiomeric purity of other molecules. nih.gov
Future research will likely focus on:
Asymmetric Synthesis: Developing catalytic asymmetric routes to (R)- and (S)-tetrahydrofuran-2-carboxylic acid, the precursors to the chiral acyl chlorides.
Chiral Resolution: Investigating efficient methods for resolving the racemic carboxylic acid or its derivatives.
Application as a Chiral Derivatizing Agent: Using the enantiopure acyl chloride to react with racemic alcohols or amines. The resulting diastereomeric amides or esters can be separated by chromatography or analyzed by NMR spectroscopy to determine enantiomeric excess. rsc.org Research into new analytical protocols using this reagent could streamline the characterization of chiral molecules in pharmaceutical development.
Q & A
Q. What are the ethical and methodological considerations when designing toxicity studies for this compound?
- Methodological Answer :
- In Vitro Models : Use human cell lines (e.g., HepG2) to assess acute toxicity (IC₅₀).
- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays).
- Data Transparency : Publish negative results to avoid publication bias.
Ensure compliance with institutional review boards (IRBs) and the CC-BY-SA 3.0 license for open-access data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
